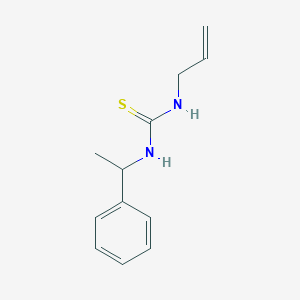![molecular formula C15H13ClF9N3O2 B12469287 N-{[1,1,1,3,3,3-hexafluoro-2-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B12469287.png)
N-{[1,1,1,3,3,3-hexafluoro-2-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride is a complex organic compound characterized by its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride typically involves multiple steps. The process begins with the preparation of the hexafluoropropane derivative, followed by the introduction of the trifluoromethylphenyl group. The final step involves the formation of the carbonimidoyl chloride group under controlled conditions to ensure the desired configuration and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
(E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity, enabling it to form strong bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in various chemical applications.
Caffeine: A well-known stimulant with a purine structure, used for its biological activity.
Uniqueness
(E)-N-{[1,1,1,3,3,3-Hexafluoro-2-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanecarbonimidoyl chloride is unique due to its multiple fluorine atoms and complex structure, which confer distinct chemical and physical properties. These features make it particularly valuable in specialized applications where high reactivity and stability are required.
Propriétés
Formule moléculaire |
C15H13ClF9N3O2 |
|---|---|
Poids moléculaire |
473.72 g/mol |
Nom IUPAC |
N-[1,1,1,3,3,3-hexafluoro-2-[[2-(trifluoromethyl)phenyl]carbamoylamino]propan-2-yl]oxy-2-methylpropanimidoyl chloride |
InChI |
InChI=1S/C15H13ClF9N3O2/c1-7(2)10(16)28-30-13(14(20,21)22,15(23,24)25)27-11(29)26-9-6-4-3-5-8(9)12(17,18)19/h3-7H,1-2H3,(H2,26,27,29) |
Clé InChI |
DRDBIPOVQDPOHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=NOC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=CC=C1C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(4-fluorophenylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino)propan-1-ol](/img/structure/B12469208.png)
![4-ethoxy-N-[3-({[(4-ethoxyphenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B12469212.png)
![5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B12469220.png)



![Ethyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12469255.png)
![5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide](/img/structure/B12469256.png)
![N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469257.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12469271.png)
![(2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12469277.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12469281.png)
![4-Azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12469285.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12469286.png)
